molecular formula C12H13NO2 B3013016 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 34572-28-6

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B3013016
CAS No.: 34572-28-6
M. Wt: 203.241
InChI Key: MGLQQLFILGRXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS: 34572-28-6) is a substituted indole derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure features a methoxy group at position 5, methyl groups at positions 1 and 2, and a formyl group at position 3 of the indole ring (Figure 1).

Properties

IUPAC Name

5-methoxy-1,2-dimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-11(7-14)10-6-9(15-3)4-5-12(10)13(8)2/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLQQLFILGRXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 5-methoxy-1,2-dimethylindole and an appropriate aldehyde precursor.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring under milder conditions and with higher selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro compounds

Major Products Formed

    Oxidation: 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

    Reduction: 5-Methoxy-1,2-dimethyl-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the electrophile used

Scientific Research Applications

Organic Synthesis

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde serves as an important intermediate in the synthesis of various indole derivatives. Its unique structure allows for further functionalization, making it valuable in creating complex organic molecules for research purposes.

ApplicationDescription
Intermediate for SynthesisUsed to produce more complex indole derivatives.
Building BlockActs as a precursor for developing novel compounds in pharmaceutical research.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Studies suggest that derivatives of 5-methoxyindole compounds exhibit promising antimicrobial , anticancer , and anti-inflammatory activities.

Case Study: Anticancer Activity
Research has shown that certain derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds derived from this indole exhibited IC50 values in the low micromolar range against human cancer cells, indicating significant anticancer potential.

Biological Research

The compound is also utilized in biological studies, particularly in proteomics and enzyme inhibition assays. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

Biological ApplicationDetail
Proteomics ResearchUsed as a biochemical tool for studying protein interactions.
Enzyme InhibitionInvestigated for its role as an inhibitor of specific enzymes involved in metabolic pathways.

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties when used as a chromophore.

Table: Industrial Uses

IndustryApplication
Dye ProductionUsed as a dye precursor due to its stable chromophore properties.
AgrochemicalsInvestigated for potential use in developing agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Properties
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde 5-OCH₃, 1-CH₃, 2-CH₃, 3-CHO C₁₂H₁₃NO₂ 203.24 Reference compound; aldehyde group enhances reactivity in nucleophilic additions .
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde 5-OH, 1-CH₃, 2-CH₃, 3-CHO C₁₁H₁₁NO₂ 189.21 Hydroxy group increases polarity and hydrogen-bonding potential compared to methoxy .
Ethyl 1,2-dimethyl-5-((4-methylbenzoyl)oxy)-1H-indole-3-carboxylate 5-O(4-methylbenzoyl), 1-CH₃, 2-CH₃, 3-COOEt C₂₂H₂₁NO₄ 363.41 Ester group improves lipophilicity; benzoyloxy substituent may alter biological activity .
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione 5-OCH₃, 1-CH₃, 2-CH₃, 3-(4-NO₂C₆H₄OCH₂), 4,7-dione C₁₉H₁₇N₂O₆ 377.35 Dione structure and nitro group enhance electron-withdrawing effects; reported NQO1 inhibition .
5-Methyl-1H-indole-3-carbaldehyde 5-CH₃, 3-CHO C₁₀H₉NO 159.19 Lack of 1,2-dimethyl groups reduces steric hindrance, potentially increasing reactivity .

Biological Activity

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (MDI) is an indole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of MDI can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12H13N1O1
Molecular Weight201.24 g/mol
CAS Number39974-94-2
SMILESCC1=C(C2=CC(=C(C=C2)OC)C=O)N1C

MDI exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : MDI has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : MDI displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage.

Anticancer Activity

Research has indicated that MDI possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer (NSCLC). The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells.

Cell LineIC50 (µM)Mode of Action
A549 (NSCLC)15.0Induction of apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest
MCF-7 (Breast Cancer)10.0Inhibition of proliferation

Antimicrobial Properties

MDI also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.80 µg/mL
Escherichia coli12.50 µg/mL
Candida albicans15.00 µg/mL

Case Studies

  • Study on Anticancer Activity : A study conducted by Grinev et al. (2007) explored the anticancer effects of MDI on human cancer cell lines. The results indicated that MDI significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Study : In a recent publication, MDI was tested for its antimicrobial efficacy against clinical isolates of bacteria and fungi. The findings revealed that MDI had a potent inhibitory effect on pathogenic strains, highlighting its potential for use in antimicrobial therapies.

Q & A

Q. What computational approaches predict reactivity in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinity with biological targets (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.